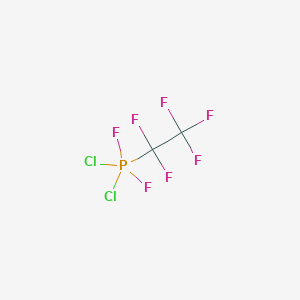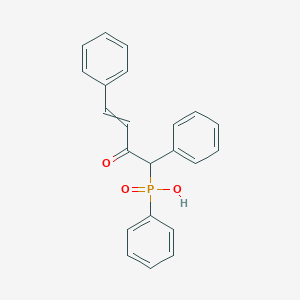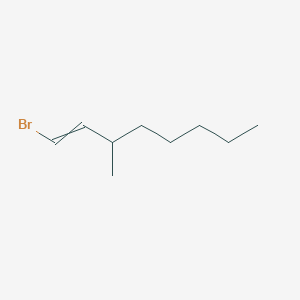
1-Bromo-3-methyloct-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-methyloct-1-ene is an organic compound with the molecular formula C9H17Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of an octene chain, which also has a methyl group attached to the third carbon. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-methyloct-1-ene can be synthesized through the addition of hydrogen bromide (HBr) to 3-methyloct-1-yne under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane (CH2Cl2) and may require a catalyst like cuprous bromide (CuBr) to enhance the reaction rate and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor where the temperature and pressure are carefully controlled to optimize yield and purity. The use of advanced separation techniques such as distillation and crystallization ensures the isolation of the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-methyloct-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the alkene can react with halogens (e.g., Br2) or hydrogen halides (e.g., HCl) to form dihalides or haloalkanes.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form 3-methyloct-1-yne.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen chloride (HCl) in ether.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution: 3-Methyloctan-1-ol (from OH-), 3-Methyloctanenitrile (from CN-).
Addition: 1,2-Dibromo-3-methyloctane (from Br2), 1-Bromo-3-methyloctane (from HCl).
Elimination: 3-Methyloct-1-yne.
Applications De Recherche Scientifique
1-Bromo-3-methyloct-1-ene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals where brominated alkenes serve as building blocks for bioactive compounds.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a probe to study enzyme mechanisms and metabolic pathways involving halogenated compounds.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-methyloct-1-ene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nucleophile involved. The double bond in the alkene also allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-methylbutane: A brominated alkane with a similar structure but lacking the double bond.
1-Bromo-3-methyl-2-butene: Another brominated alkene with a shorter carbon chain.
1-Bromo-3-methylhexane: A brominated alkane with a longer carbon chain but no double bond.
Uniqueness
1-Bromo-3-methyloct-1-ene is unique due to its combination of a bromine atom and a double bond in a relatively long carbon chain. This structure provides a balance of reactivity and stability, making it suitable for various synthetic applications. The presence of the methyl group at the third carbon also adds steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Propriétés
Numéro CAS |
61271-91-8 |
|---|---|
Formule moléculaire |
C9H17Br |
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
1-bromo-3-methyloct-1-ene |
InChI |
InChI=1S/C9H17Br/c1-3-4-5-6-9(2)7-8-10/h7-9H,3-6H2,1-2H3 |
Clé InChI |
PKQKCKJJCSNDNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


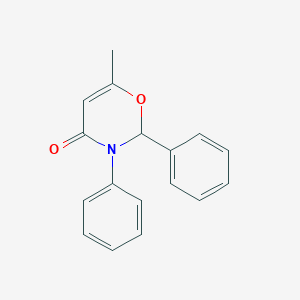
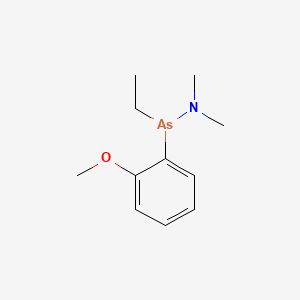
![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)

![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)
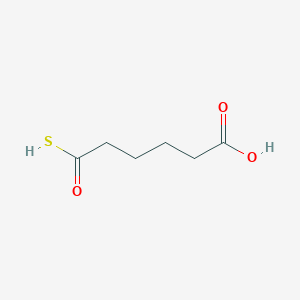

![2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14593187.png)

